Cudc-101

Content Navigation

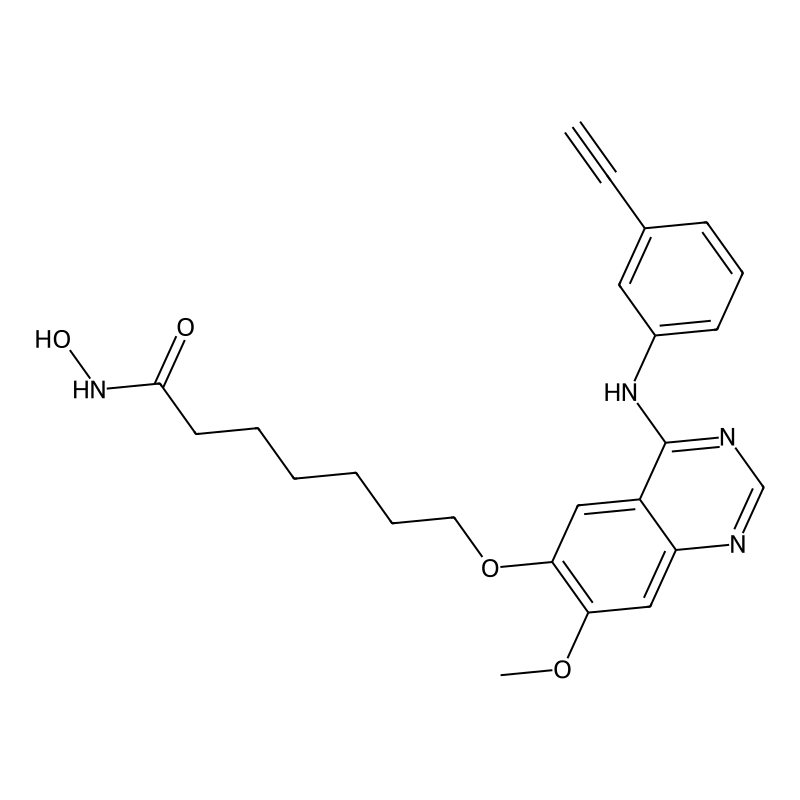

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CUDC-101 mechanism of action HDAC EGFR HER2 inhibition

Molecular Mechanism and Quantitative Inhibition

CUDC-101 is a single molecule designed to integrate multiple pharmacophores, allowing it to act as an ATP-competitive inhibitor of EGFR and HER2 receptor tyrosine kinases, while also functioning as a substrate-competitive inhibitor of HDACs [1] [2].

The table below summarizes its potency against its primary targets:

| Target | Specific Isoforms | IC50 (nM) | Biological Consequence |

|---|---|---|---|

| EGFR | HER1 | 2.4 nM [1] | Inhibits auto-phosphorylation and downstream MAPK and PI3K-AKT signaling [3] [4]. |

| HER2 | - | 15.7 nM [1] | Blocks signaling from the HER2 homodimer and heterodimer complexes [5]. |

| HDAC | Class I (HDAC1, 2, 3, 8) | 4.4 - 79.8 nM [1] | Increases histone acetylation, leading to altered gene expression, cell differentiation, and apoptosis [3] [6]. |

| Class II (HDAC4, 5, 6, 7, 9, 10) | 5.1 - 373 nM [1] |

This concurrent inhibition is strategically advantageous. HDAC inhibition can prevent the upregulation of parallel signaling pathways like HER3 and MET, which are common resistance mechanisms to EGFR-targeted therapy [5] [6]. The combination has demonstrated superior efficacy compared to single-target agents in preclinical models [6].

Experimental Evidence and Workflow

The anti-tumor effects of this compound have been validated across various human cancer cell lines and in vivo models. The following diagram and workflow summarize the key experimental approaches used to characterize its efficacy and mechanism of action.

Key experimental workflows for this compound

Key Methodologies and Findings

Cell Viability and Proliferation Assays

- Protocol: Cancer cells are treated with increasing concentrations of this compound for 24-72 hours. Cell viability is measured using colorimetric assays like MTT, which assesses metabolic activity [4].

- Findings: this compound demonstrates potent, dose-dependent anti-proliferative activity across diverse cancer types, including head and neck squamous cell carcinoma (HNSCC), multiple myeloma, anaplastic thyroid cancer, and bladder cancer [3] [4] [6]. For example, IC50 values ranged from 0.15 μM in an anaplastic thyroid cancer cell line (8505c) to 1.66 μM in others [6].

Apoptosis and Cell Cycle Analysis

- Protocol: Apoptosis is detected using Annexin V/propidium iodide staining followed by flow cytometry, and confirmed by Western blot analysis of apoptotic markers like cleaved PARP, cleaved Caspase-3, and Bax/Bcl-2 ratio [3]. For cell cycle, flow cytometry is performed on fixed, propidium iodide-stained cells.

- Findings: Treatment induces caspase-dependent apoptosis and causes cell cycle arrest, most consistently at the G2/M phase. This is associated with increased expression of p21 and p27, and decreased levels of CDC2 and Cyclin B1 [3].

Mechanistic and Pathway Analysis

- Protocol: Western blotting or immunohistochemistry (IHC) is used to analyze key signaling proteins and acetylation status in treated vs. control cells or tumor xenografts [3] [6].

- Findings: Experiments confirm the triple mechanism: reduction of phosphorylated EGFR, HER2, and downstream effectors (p-AKT, p-ERK); and increased acetylation of histone H3 [3] [6]. This leads to downregulation of pro-survival proteins like survivin and XIAP [6].

In Vivo Efficacy Models

- Protocol: Immunodeficient mice are implanted with human cancer cells subcutaneously. Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg daily via intraperitoneal injection) or a vehicle control. Tumor volume and mouse body weight are monitored regularly [3].

- Findings: Studies consistently show that this compound significantly inhibits tumor growth and metastasis, and prolongs survival in mouse models of anaplastic thyroid cancer and multiple myeloma, with no significant difference in body weight compared to controls, indicating manageable toxicity [3] [6].

Research Applications and Synergies

This compound serves as both a standalone therapeutic agent and a combination partner.

- Single Agent Activity: It has shown compelling preclinical efficacy in HNSCC, multiple myeloma, anaplastic thyroid cancer, and EGFR-overexpressing bladder cancer [3] [4] [6].

- Synergistic Combinations: Research highlights that this compound can work synergistically with other agents:

The multi-targeted mechanism of this compound offers a promising strategy to overcome compensatory pathways that limit the efficacy of single-target agents. Its continued investigation, particularly in rational combination therapies and in cancers with defined molecular vulnerabilities like EGFR overexpression or HDAC dependency, is a compelling area for future translational research.

References

- 1. This compound | HDAC/EGFR Inhibitor [medchemexpress.com]

- 2. This compound [stemcell.com]

- 3. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. ‑ CUDC is a potential target 101 for the inhibitor ‑overexpression... EGFR [spandidos-publications.com]

- 5. A Phase 1 Study of CUDC - 101 , a multitarget inhibitor of HDACs ... [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of HDAC and EGFR signaling with CUDC ... [oncotarget.com]

CUDC-101 discovery and initial development

Mechanism of Action and Rationale

CUDC-101 represents a paradigm shift from conventional, single-target cancer therapy. Its key innovation lies in its single molecule structure that integrates inhibitory activity against three distinct targets:

- HDAC Inhibition: Inhibits class I and II HDACs with an IC50 of 4.4 nM, modifying gene expression and protein function [1] [2].

- EGFR Inhibition: Potently inhibits EGFR with an IC50 of 2.4 nM [2].

- HER2 Inhibition: Targets HER2 with an IC50 of 15.7 nM [2].

The synergistic effect of concurrent HDAC and EGFR/HER2 inhibition enables this compound to more effectively block primary oncogenic signals and attenuate multiple compensatory survival pathways such as AKT, HER3, and MET, which cancer cells often use to escape conventional targeted drugs [1].

The following diagram illustrates how this compound simultaneously targets multiple pathways to exert its anti-cancer effects:

Quantitative Profiling of this compound

The potency and selectivity of this compound have been rigorously quantified in preclinical studies.

Table 1: Primary Target Inhibition Profile of this compound (IC50) [2]

| Target | IC50 (nM) | Target Class |

|---|---|---|

| HDAC | 4.4 | Enzyme |

| HDAC1 | 4.5 | Enzyme |

| HDAC2 | 12.6 | Enzyme |

| HDAC3 | 9.1 | Enzyme |

| EGFR | 2.4 | Receptor Tyrosine Kinase |

| HER2 | 15.7 | Receptor Tyrosine Kinase |

Table 2: Selectivity of this compound (Antiproliferative Activity in Human Cancer Cell Lines) [2]

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| SK-BR-3 | Breast Cancer | 0.04 |

| HepG2 | Liver Cancer | 0.13 |

| BXPC-3 | Pancreatic Cancer | 0.27 |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.4 |

| MCF7 | Breast Cancer | 0.55 |

| HCC827 | Non-Small Cell Lung Cancer | 0.6 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.7 |

| CAPAN-1 | Pancreatic Cancer | 0.8 |

Preclinical Evidence and Anti-Cancer Efficacy

Preclinical studies demonstrate the broad anti-cancer activity of this compound across various cancer types, both as a single agent and in combination with standard therapies.

Multiple Myeloma: this compound inhibited proliferation and induced apoptosis in multiple myeloma cell lines and primary patient-derived CD138+ plasma cells in a time- and dose-dependent manner. It downregulated key signaling pathways (EGFR/PI3K/AKT/mTOR/ERK) and HDAC proteins (HDAC3, HDAC4, HDAC7), and induced G2/M phase cell cycle arrest. In vivo, this compound significantly inhibited tumor growth in a xenograft mouse model without affecting body weight, and showed synergistic effects with bortezomib [3].

Pancreatic Cancer: Research showed that this compound synergized with gemcitabine to significantly enhance apoptosis, suppress cell proliferation, migration, and invasion. The combination inhibited the PI3K/Akt/mTOR and Erk pathways and reversed markers of Epithelial-Mesenchymal Transition (EMT) by modulating E-cadherin, vimentin, Snail, Slug, and MMP-9. In vivo, the co-treatment group showed significant anti-tumor activity in xenograft models [4].

Clinical Development and Trials

The transition of this compound from preclinical research to clinical evaluation has provided insights into its practical application and safety profile in humans.

A Phase I clinical trial established the feasibility of combining this compound with cisplatin and radiotherapy in patients with intermediate or high-risk Head and Neck Squamous Cell Carcinoma (HNSCC) [5] [6].

- Dosing and Safety: The Maximum Tolerated Dose (MTD) of this compound in this combination regimen was established at 275 mg/m², administered intravenously three times per week [5] [6]. While the regimen was feasible with no unexpected adverse event patterns, a high rate of non-dose-limiting toxicity-related discontinuations highlighted a need for alternate schedules or routes of administration [5].

- Pharmacodynamic Validation: Analysis of patient samples provided proof of mechanism. HDAC inhibition was confirmed in peripheral blood mononuclear cells (PBMCs), paired skin biopsies, and tumor biopsies. A trend of EGFR inhibition was also observed in paired tumor biopsies [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound in the laboratory, here are detailed methodologies for key assays cited in the literature.

Cell Viability and Proliferation Assay (MTT) [4]

This protocol is used to determine the IC50 values of this compound and assess its anti-proliferative effects.

- Plate cells in 96-well tissue culture plates at a density of 5,000 cells per well in complete culture medium. Incubate for 24 hours.

- Treat cells with a range of concentrations of this compound (e.g., diluted in DMSO and then in culture medium) for a specified duration (e.g., 48 hours).

- Add MTT reagent (5 mg/mL) to each well and incubate the plate for 4 hours at 37°C.

- Carefully remove the supernatant and add 200 μL of DMSO to each well to solubilize the formed formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using an ELISA plate reader.

- Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Analysis of Apoptosis by Flow Cytometry [3] [4]

This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

- Seed and treat cells in 6-well plates. After treatment with this compound for the desired time (e.g., 24-48 hours), harvest the cells.

- Wash the cell pellet with cold PBS.

- Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) at room temperature for 15 minutes in the dark.

- Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows:

- Annexin V-FITC negative / PI negative: Viable cells.

- Annexin V-FITC positive / PI negative: Early apoptotic cells.

- Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells.

Western Blot Analysis for Mechanism Studies [3] [4]

This protocol is used to detect changes in protein expression and phosphorylation status in signaling pathways.

- Extract total protein from treated and control cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA protein assay kit.

- Separate proteins (20-40 μg per sample) by electrophoresis on a Bis-Tris polyacrylamide gel.

- Transfer the proteins from the gel onto a PVDF membrane.

- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate the membrane with a specific primary antibody (e.g., against p-EGFR, p-AKT, acetyl-Histone H3, cleaved caspase-3) overnight at 4°C.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Conclusion and Future Perspectives

This compound stands as a pioneering multi-targeted agent whose discovery and development provide a compelling framework for surpassing conventional single-target cancer therapeutics. Its ability to simultaneously inhibit HDAC, EGFR, and HER2 has demonstrated potent anticancer activity across a broad spectrum of malignancies in preclinical models and has shown feasibility in early-stage clinical trials.

The future of this compound and similar multi-targeted paradigms will likely involve exploring alternative dosing schedules to improve tolerability, identifying predictive biomarkers for patient selection, and investigating its potential in combination with immunotherapy and other novel therapeutic modalities.

References

- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HDAC/EGFR Inhibitor [medchemexpress.com]

- 3. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the novel HDAC inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Study of this compound, a multitarget inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Primary Targets & Inhibitory Potency of CUDC-101

| Target | Target Type | Reported IC50 Value | Key Functional Outcome of Inhibition |

|---|---|---|---|

| EGFR (HER1) | Receptor Tyrosine Kinase | 2.4 nM [1] | Suppresses kinase activity, blocks downstream pro-survival signaling [2] [3]. |

| HER2 | Receptor Tyrosine Kinase | 16.4 nM [1] | Suppresses kinase activity [4]. |

| HDAC (Class I & II) | Enzyme | 4.5 - 13.5 nM [1] | Increases histone acetylation, modulates gene expression and non-histone protein function [2] [5]. |

Mechanism of Action & Signaling Pathways

CUDC-101 integrates inhibitory functional groups to concurrently block HDAC enzymatic activity and compete with ATP for binding to EGFR and HER2 receptor tyrosine kinases [1]. This coordinated inhibition disrupts multiple critical signaling networks within cancer cells.

The following diagram illustrates the integrated mechanism by which this compound simultaneously targets and inhibits key oncogenic pathways, leading to suppressed tumor growth and survival.

Integrated multi-target inhibition of this compound blocks key oncogenic pathways, leading to anti-tumor effects.

Key Molecular and Phenotypic Consequences

- Pathway Inhibition: this compound treatment significantly reduces levels of phosphorylated EGFR, PI3K, AKT, mTOR, and ERK, confirming the blockade of the EGFR signaling axis [2]. It also decreases protein levels of specific HDACs, such as HDAC3, HDAC4, and HDAC7 [2].

- Cell Cycle Arrest: The drug induces G2/M phase arrest by modulating key cell cycle regulators: it increases p21 and p27 expression while decreasing CDC2 and Cyclin B1 [2].

- Apoptosis Induction: this compound promotes caspase-dependent apoptosis, evidenced by increased levels of cleaved PARP, cleaved caspase-3, cleaved caspase-9, and BAX, alongside decreased BCL-XL [2].

- Anti-metastatic Potential: In anaplastic thyroid cancer models, this compound inhibited cell migration and reduced expression of metastasis-related proteins like β-catenin, N-cadherin, and vimentin [5].

Key Experimental Evidence & Models

This compound has demonstrated efficacy across various cancer models, both as a single agent and in combination therapy. Key findings are consolidated in the table below.

| Cancer Model | Key Experimental Findings & Combination Synergy | Reference |

|---|

| Multiple Myeloma | • Single-agent efficacy: inhibits proliferation, induces apoptosis, causes G2/M arrest in cell lines; inhibits tumor growth in vivo. • Synergy with Bortezomib: Shows synergistic anti-myeloma effect. | [2] | | Anaplastic Thyroid Cancer (ATC) | • Single-agent efficacy: inhibits proliferation, migration, induces apoptosis; inhibits tumor growth/metastasis, prolongs survival in vivo. • Associated with increased histone acetylation (H3) and E-cadherin; reduced survivin, XIAP. | [5] | | Bladder Cancer | • Single-agent efficacy: induces cytotoxic effects, inhibits proliferation, causes cell cycle arrest and apoptosis in EGFR-overexpressing T24 cells. | [3] |

Resistance Considerations

A significant clinical challenge is multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters. Research shows that:

- Overexpression of ABCB1 (P-glycoprotein) or ABCG2 (BCRP) transporters in cancer cells significantly reduces the cytotoxicity and proapoptotic activity of this compound [6].

- This compound can modulate the function of these transporters without affecting their protein expression [6].

- This suggests that combining this compound with ABC transporter modulators could be a viable strategy to overcome resistance and improve efficacy [6].

Experimental Protocols for Key Assays

For researchers aiming to validate the activity of this compound, here are methodologies from key studies.

Cell Proliferation and Viability (MTT Assay)

- Cell Seeding: Seed cells (e.g., T24 bladder cancer cells) in 96-well plates at a density of 5,000 cells per well and allow to attach for 18 hours [3].

- Drug Treatment: Replace medium with fresh medium containing a concentration gradient of this compound (e.g., 0.01-10 µM). Incubate for a desired period (e.g., 48 hours) [3].

- Viability Measurement: Add MTT reagent (e.g., 20 µl) and incubate for 4 hours. Discard supernatant, dissolve formed formazan crystals in DMSO (100 µl), and measure optical density (OD) at 490-595 nm using a plate reader [3].

Apoptosis Analysis (Flow Cytometry)

- Cell Treatment: Treat cells (e.g., multiple myeloma ARP-1 and CAG cell lines) with various concentrations of this compound for 24-48 hours [2].

- Cell Staining: Harvest cells and stain using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol [3].

- Analysis: Analyze stained cells using a flow cytometer (e.g., BD FACSCanto). distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [2] [3].

Cell Cycle Analysis (Flow Cytometry)

- Cell Synchronization & Treatment: Culture cells (e.g., multiple myeloma cells) with serum starvation for 24 hours to synchronize cycles. Then expose to this compound for 24 hours [2].

- Fixation and Staining: Harvest cells, fix in cold ethanol (e.g., 70%), and treat with RNase. Stain cellular DNA with Propidium Iodide (PI) [2].

- Analysis: Analyze DNA content using a flow cytometer. Determine the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases of the cell cycle [2].

Western Blot Analysis of Signaling Pathways

- Protein Extraction: Lyse cells after this compound treatment in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay [3].

- Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane [2].

- Antibody Incubation: Block membrane and incubate with primary antibodies against targets of interest (e.g., p-EGFR, p-AKT, HDACs, cleaved PARP, p21) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody [2].

- Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system [2].

Future Directions

The development of this compound exemplifies a rational strategy in oncology drug design: simultaneously targeting multiple interconnected oncogenic pathways to enhance efficacy and overcome resistance [7]. Future work will likely focus on:

- Identifying robust predictive biomarkers for patient selection.

- Developing next-generation multi-target inhibitors with improved pharmacokinetics and selectivity.

- Exploring rational combinations with immunotherapy, chemotherapy, and other targeted agents.

References

- 1. This compound [stemcell.com]

- 2. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potential target inhibitor for the EGFR- ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Dual inhibition of HDAC and EGFR signaling with CUDC ... [oncotarget.com]

- 6. Human ATP-Binding Cassette transporters ABCB1 and ... [pubmed.ncbi.nlm.nih.gov]

- 7. 揭示HDAC2在癌症表观遗传学中的作用:探索精准驱动的多 ... [ebiotrade.com]

CUDC-101 pharmacokinetics and pharmacodynamics overview

Pharmacokinetic Properties of CUDC-101

The available pharmacokinetic (PK) data for this compound is primarily derived from preclinical studies and early-phase clinical trials. Key parameters are summarized below:

| Parameter | Value / Observation | Context / Condition |

|---|---|---|

| Analytical Method | LC-MS (SIM mode); LLOQ: 5.0 ng/mL in rat plasma [1] | Protein precipitation with 100 µL rat plasma |

| Maximum Tolerated Dose (MTD) | 275 mg/m² (as single agent); MTD confirmed at same dose with cisplatin-RT [2] [3] | Intravenous, thrice weekly (M/W/F) |

| Accumulation | Low accumulation observed [2] [3] | With thrice-weekly dosing regimen |

| Metabolite | CUDC-101Met-M1 identified [2] | Pharmacokinetic sampling in clinical trial |

Pharmacodynamic Properties & Mechanism of Action

This compound is a first-in-class, small-molecule, multi-targeted inhibitor. Its pharmacodynamic (PD) profile demonstrates simultaneous action on key oncology targets.

Primary Targets and Cellular Effects

| Aspect | Detail |

|---|---|

| Molecular Targets | HDACs (IC₅₀ = 4.4 nM), EGFR (auto-phosphorylation, IC₅₀ = 2.4 nM), HER2 [1] [4]. |

| Direct Consequences | - HDAC Inhibition: Increased histone acetylation (Ac-H3, Ac-H4) [5].

- EGFR/HER2 Inhibition: Reduced receptor phosphorylation and downstream signaling via PI3K/AKT/mTOR and MAPK/ERK pathways [6] [5]. | | Indirect & Broader Effects | - Attenuation of Akt, HER3, and MET survival signaling [1].

- Altered expression of proteins: ↑ p21, ↑ p27, ↑ E-cadherin; ↓ Survivin, ↓ XIAP, ↓ β-catenin, ↓ CDC2, ↓ Cyclin B1 [6] [5]. | | Cellular Outcomes | - Cell cycle arrest (G1 or G2/M phase) [6] [7].

- Induction of caspase-dependent apoptosis (↑ cleaved PARP, cleaved caspase-3/9) [6] [5].

- Inhibition of cell migration and proliferation; anti-metastatic potential [5]. |

The following diagram illustrates the core multi-target mechanism of action of this compound and its downstream effects on cancer cell survival and proliferation:

This compound simultaneously inhibits HDAC and EGFR/HER2, triggering cascading effects that lead to cancer cell death.

Key Experimental Protocols and Models

Detailed methodologies are crucial for experimental reproducibility. Below are protocols for common assays used in this compound research.

In Vitro Cell Viability and Proliferation (MTT Assay) [7]

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.

- Cell Lines: Various cancer cell lines (e.g., MM lines ARP-1, CAG; breast lines MDA-MB-231, MCF-7).

- Drug Treatment:

- Prepare this compound in a concentration gradient (e.g., 0.16 µM to 20 µM).

- Add the drug to cells and incubate for a defined period (e.g., 24h, 48h, 72h).

- Viability Measurement:

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well.

- Incubate for 2-4 hours to allow formazan crystal formation.

- Dissolve crystals with a solvent (e.g., DMSO, isopropanol).

- Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Efficacy Study in Xenograft Mouse Model [6]

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

- Animal Model: Immunodeficient mice (e.g., NOD-SCID).

- Tumor Inoculation:

- Subcutaneously inject 2×10⁶ cancer cells (e.g., ARP-1 MM cells) into the mouse flank.

- Allow tumors to establish to a palpable size.

- Drug Administration:

- Randomize mice into control and treatment groups.

- Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection daily.

- Tumor Monitoring:

- Measure tumor dimensions regularly with calipers.

- Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Monitor mouse body weight to assess treatment toxicity.

- Endpoint Analysis:

- Harvest tumors at the end of the study and weigh them.

- Process tumor tissues for immunohistochemistry (IHC) analysis of biomarkers (e.g., cleaved caspase-3, cleaved PARP).

Bioanalytical Method for Quantifying this compound in Plasma (LC-MS) [1]

This protocol details the quantification of this compound in biological matrices for pharmacokinetic studies.

- Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of rat plasma.

- Add an internal standard (e.g., Carbamazepine).

- Precipitate proteins by adding 300 µL of acetonitrile.

- Vortex mix vigorously and then centrifuge.

- Inject the supernatant into the LC-MS system.

- Liquid Chromatography Conditions:

- Column: C18 column (e.g., 2.1 mm × 150 mm, 5 µm).

- Mobile Phase: Acetonitrile and water (with 0.1% formic acid).

- Gradient: Programmed elution (e.g., from 10% to 90% acetonitrile).

- Flow Rate: 0.2 mL/min.

- Column Temperature: 30°C.

- Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Operation Mode: Selected Ion Monitoring (SIM).

- Ion Monitored for this compound: m/z 435.2 [M+H]⁺.

Research Gaps and Future Directions

While preclinical data is robust, clinical development of this compound has faced challenges.

- Clinical Status: Phase I trials in solid tumors (including head and neck cancer) have been completed or terminated, and the drug is currently not in active clinical development [4] [8].

- Administration Challenges: The Phase I combination trial with chemoradiation established the MTD but reported a high rate of non-DLT adverse events leading to drug discontinuation, suggesting a need for alternate dosing schedules or routes of administration [2] [3].

- Promising Combinations: Preclinical evidence suggests synergistic effects when this compound is combined with other agents, such as bortezomib in multiple myeloma and radiation (both X-ray and proton) in breast cancer models [6] [7]. This provides a strong rationale for future exploration of novel combination regimens.

References

- 1. Determination of this compound in rat plasma by liquid ... [sciencedirect.com]

- 2. A Phase 1 Study of CUDC - 101 , a multitarget inhibitor of HDACs, EGFR... [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study of this compound, a Multitarget Inhibitor of ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Dual inhibition of HDAC and EGFR signaling with CUDC - 101 induces... [oncotarget.com]

- 6. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

- 8. - AdisInsight CUDC 101 [adisinsight.springer.com]

Quantitative Efficacy of CUDC-101 Across Cancer Types

| Cancer Type / Model | Key Findings / Endpoints | Experimental System | Citation |

|---|---|---|---|

| Prostate Cancer (CRPC) | Inhibited full-length AR & AR-V7 activity; Reduced tumor growth in vivo | 22Rv1 xenograft in mice (castrated SCID) | [1] |

| Multiple Myeloma | Synergistic effect with bortezomib; Induced G2/M cell cycle arrest & apoptosis | MM cell lines & xenograft model | [2] |

| Bladder Cancer | Induced cytotoxic effects & apoptosis; Inhibited proliferation (dose-dependent) | EGFR-overexpressing T24 cell line | [3] |

| Head and Neck Cancer | Established MTD of 275 mg/m² in combination with cisplatin & radiotherapy | Phase I Clinical Trial (Human patients) | [4] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays (MTT Assay)

- Purpose: To determine the cytotoxic effects and inhibitory concentration (IC₅₀) of CUDC-101 [3].

- Procedure:

- Seed cells (e.g., T24 bladder cancer cells) in 96-well plates at a density of 5,000 cells per well.

- After cell attachment, replace the medium with a fresh medium containing a serial dilution of this compound.

- Incubate for 48 hours.

- Add MTT reagent and incubate for 4 hours to allow formazan crystal formation.

- Discard the supernatant and dissolve the crystals in DMSO.

- Measure the optical density (OD) using a microplate reader to determine cell viability [3].

Apoptosis Analysis (Flow Cytometry)

- Purpose: To quantify the percentage of cells undergoing apoptosis after this compound treatment [2].

- Procedure:

- Treat cells (e.g., multiple myeloma ARP-1 and CAG cell lines) with various concentrations of this compound for 24-48 hours.

- Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

- Analyze the stained cells using a flow cytometer (e.g., BD FACSCanto) to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [2].

- Validate with western blot analysis for apoptosis markers like cleaved PARP, cleaved caspase-3, and cleaved caspase-9 [2].

In Vivo Xenograft Studies

- Purpose: To evaluate the anti-tumor efficacy of this compound in a live animal model [2].

- Procedure:

- Subcutaneously inject cancer cells (e.g., ARP-1 multiple myeloma cells) into immunodeficient mice (e.g., NOD-SCID).

- Once tumors are established, administer this compound (e.g., 30 mg/kg, daily) or a vehicle control via intravenous injection.

- Monitor and measure tumor size daily with calipers.

- At the endpoint, euthanize the animals, excise the tumors, and weigh them.

- Perform immunohistochemistry (IHC) on tumor sections to analyze markers like cleaved PARP and cleaved caspase-3 [2].

This compound Multi-Target Inhibition Mechanism

This compound's anti-cancer activity stems from its ability to concurrently inhibit key oncogenic drivers. The diagram below maps its primary targets and downstream effects on cancer cell processes.

This compound simultaneously inhibits HDAC, EGFR, and HER2, disrupting multiple cancer pathways [1] [2] [5].

Future Research and Clinical Implications

This compound represents a promising strategy for overcoming resistance to single-target agents, particularly for heterogeneous and resistant tumors. Future work should focus on developing optimized dosing schedules to improve tolerability and exploring its synergy with a wider range of standard chemotherapies and immunotherapies [2] [4].

References

- 1. - CUDC , a Novel Inhibitor of Full-Length Androgen Receptor... 101 [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 3. International Journal of Oncology [spandidos-publications.com]

- 4. A Phase I Study of this compound, a Multitarget Inhibitor of ... [pubmed.ncbi.nlm.nih.gov]

- 5. - CUDC : Uses, Interactions, 101 | DrugBank Online Mechanism of Action [go.drugbank.com]

CUDC-101 preclinical safety profile and toxicity

Quantitative Preclinical Safety & Toxicity Data

The table below summarizes key toxicity findings from recent preclinical studies on CUDC-101.

| Cancer Model / Cell Line | Reported IC₅₀ / Effective Dose | Key Toxicological Findings & Mechanisms | Citation |

|---|

| Breast Cancer (MCF-7, MDA-MB-231, MCF-10A) | MCF-7: 0.31 µM MDA-MB-231: 0.60 µM MCF-10A: 2.70 µM | Higher IC₅₀ in non-tumorigenic MCF-10A suggests a potential therapeutic window. Induces DNA damage (γ-H2AX foci), apoptosis, and G2/M cell cycle arrest, especially in triple-negative MDA-MB-231 cells. [1] [2] | | | Multiple Myeloma (MM) | Varies by cell line (e.g., ~0.5 µM for ARP-1 at 48h) | Induces apoptosis in MM cells with limited cytotoxicity to healthy donor PBMCs. In vivo, 30 mg/kg daily inhibited tumor growth in a mouse xenograft model without significant body weight loss. [3] | | | Non-Small Cell Lung Cancer (EGFR L861Q mutant) | Sub-micromolar range (e.g., 0.4 µM used in assays) | Inhibits proliferation and induces apoptosis by suppressing ERK and AKT signaling pathways. Suggests a potential therapeutic option for this specific mutation. [4] | | | Head and Neck Cancer (Clinical Trial) | MTD: 275 mg/m² (with cisplatin & radiation) | Phase 1 trial established MTD. Adverse events led to drug discontinuation in 5 of 12 patients, suggesting a need for alternative dosing schedules. [5] | |

Detailed Experimental Protocols for Key Assays

Here are the methodologies used in the cited studies to generate the safety and efficacy data.

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol was used across multiple studies to determine the potency of this compound. [4] [1] [2]

- Cell Lines & Culture: Various cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C with 5% CO₂.

- Drug Treatment: Cells are seeded in plates and treated with a range of this compound concentrations after 24 hours.

- Viability Assessment: After 72 hours of incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) is added. Metabolically active cells reduce MTT to purple formazan crystals, which are dissolved, and the absorbance is measured. The IC₅₀ is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

This method quantifies programmed cell death. [4] [3]

- Staining: After this compound treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

- Analysis: Cells are analyzed using a flow cytometer to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.

DNA Damage Detection (γ-H2AX Foci Assay)

This assay measures DNA double-strand breaks, a marker of genotoxicity and radiation sensitization. [1] [2]

- Immunofluorescence: Treated cells are fixed, permeabilized, and incubated with an antibody specific for the phosphorylated histone H2AX (γ-H2AX).

- Visualization & Quantification: A fluorescent secondary antibody is applied, and the number of γ-H2AX foci per cell is counted using fluorescence microscopy.

This compound Signaling Pathways and Mechanisms

This compound is a multi-target inhibitor designed to simultaneously block several key oncogenic pathways. The diagram below illustrates its primary mechanisms of action and downstream effects that contribute to its efficacy and toxicity.

This compound's multi-target action simultaneously inhibits HDACs, EGFR/HER2, and AR, leading to synergistic anti-tumor effects like DNA damage, apoptosis, and cell cycle arrest. [5] [3] [6] This multi-target mechanism underpins both its efficacy and its toxicity profile, as it affects fundamental cellular processes in both cancerous and normal cells.

Interpretation and Research Implications

- Therapeutic Window Exists: The differential in IC₅₀ values between cancerous (e.g., MCF-7: 0.31 µM) and non-cancerous cells (MCF-10A: 2.70 µM) indicates a potential therapeutic window that can be exploited in dosing strategies. [1] [2]

- Toxicity is Multi-factorial: The toxicity profile arises from the simultaneous inhibition of multiple targets. Effects like gastrointestinal upset and hematological toxicity are common to many HDAC and EGFR inhibitors.

- Administration Schedule is Critical: The Phase 1 trial in head and neck cancer highlighted that while the MTD was established, alternative schedules or routes of administration may be needed to improve tolerability and patient compliance. [5]

The available data suggests that this compound is a promising multi-target agent whose preclinical toxicity profile is manageable and consistent with its mechanism of action. Future work should focus on optimizing dosing regimens and further exploring its potential in cancers with specific mutations, such as EGFR L861Q in NSCLC. [4]

References

- 1. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

- 2. Multi-Target Inhibitor this compound Impairs DNA Damage ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and inhibitory potential of this compound in non ... [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Study of this compound, a multitarget inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Inhibitor of Full-Length Androgen ... [link.springer.com]

CUDC-101 half-life and metabolism data

Pharmacokinetic Profile of CUDC-101

The table below summarizes the key quantitative data from phase I clinical trials for this compound.

| Parameter | Value (Monotherapy, 275 mg/m²) | Value (with Chemoradiation, 275 mg/m²) | Comments |

|---|---|---|---|

| Recommended Dose | 275 mg/m² [1] | 275 mg/m² [2] [3] | Maximum Tolerated Dose (MTD) |

| Terminal Elimination Half-Life (t₁/₂) | 4.4 hours [1] | Information not specified in results | Measured at MTD |

| Maximum Concentration (Cmax) | 9.3 mg/L [1] | Information not specified in results | Measured at MTD |

| Area Under Curve (AUC) | 9.95 h·μg/mL [1] | Information not specified in results | Measured at MTD |

| Clearance (CL) | 51.2 L/h [1] | Information not specified in results | Measured at MTD |

| Volume of Distribution (Vdss) | 39.6 L [1] | Information not specified in results | Measured at MTD |

| Low Accumulation | Not observed [1] | Suggested [2] [3] | With thrice-weekly dosing |

| Known Metabolite | CUDC-101Met-M1 [2] | CUDC-101Met-M1 [2] | Identified in pharmacokinetic analysis |

Experimental Protocols from Key Studies

The pharmacokinetic data was generated through standardized clinical trial methodologies:

- Study Designs: The data comes from two phase I, first-in-human studies. One assessed this compound as a monotherapy in patients with advanced solid tumors [1], while the other evaluated it in combination with cisplatin and radiation in head and neck squamous cell carcinoma [2] [3].

- Dosing and Sampling: In the monotherapy study, this compound was administered as a 1-hour intravenous infusion on five consecutive days every two weeks [1]. The combination study used a thrice-weekly (Monday, Wednesday, Friday) IV infusion schedule [2]. Blood samples were collected at specified time points after administration to determine drug concentration over time.

- Pharmacokinetic Analysis: Non-compartmental methods were used to calculate standard pharmacokinetic parameters, including half-life, Cmax, AUC, clearance, and volume of distribution [1].

- Metabolite Identification: The metabolite CUDC-101Met-M1 was identified during pharmacokinetic analysis, though its structure and the enzymes responsible for its formation were not detailed in the available results [2].

Inferred Metabolism & Research Gaps

While the exact metabolic pathway for this compound is not yet published, we can infer based on general drug metabolism principles and the chemical structure of HDAC inhibitors.

Inferred metabolic pathway of this compound, highlighting known and potential steps.

- Potential CYP450 Involvement: As a small molecule drug, this compound is highly likely to be metabolized by hepatic Cytochrome P450 (CYP) enzymes [4] [5]. The specific isoforms involved (e.g., CYP3A4, CYP2C9, etc.) have not been experimentally identified and published for this compound.

- HDAC Inhibitor Class Insight: Many hydroxamate-based HDAC inhibitors (the class to which this compound belongs) undergo extensive Phase I metabolism, including hydrolysis and oxidation, followed by Phase II conjugation reactions like glucuronidation [6].

- Key Unanswered Questions:

- The specific CYP450 isoforms responsible for forming M1 and other metabolites.

- The exact chemical structure and biological activity of the CUDC-101Met-M1 metabolite.

- The potential for drug-drug interactions via CYP450 inhibition or induction.

Suggested Research Directions

To fill the existing data gaps, you could consider the following experimental approaches:

- In Vitro Metabolism Studies: Use human liver microsomes (HLM) or recombinant CYP enzymes to identify which isoforms are responsible for metabolizing this compound.

- Metabolite Identification: Employ advanced techniques like LC-MS/MS to characterize the structure of CUDC-101Met-M1 and other minor metabolites.

- Transporters and DDI Potential: Investigate if this compound or its metabolites are substrates or inhibitors of key drug transporters (e.g., P-gp, BCRP) [7].

References

- 1. Phase I first-in-human study of this compound, a multitargeted ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 1 Study of this compound, a multitarget inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study of this compound, a Multitarget Inhibitor of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 5. Role of cytochrome P450 in drug interactions [nutritionandmetabolism.biomedcentral.com]

- 6. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

- 7. FDA's Examples of Drugs that Interact with CYP Enzymes ... [fda.gov]

CUDC-101 drug classification and chemical taxonomy

Chemical Taxonomy & Properties

The following table outlines the key chemical and physical characteristics of CUDC-101.

| Property | Description |

|---|---|

| Chemical Name | Not specified in search results, referred to as this compound. |

| CAS Number | 1012054-59-9 [1] |

| Molecular Formula | C₂₄H₂₆N₄O₄ [2] |

| Molecular Weight | 434.49 g/mol [2] |

| Solubility | Soluble in DMSO [3] [2]. Insoluble in water and ethanol [2]. |

| Physical Form | White to off-white solid [3] |

| Storage | -20°C [3] |

| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO [3] |

Experimental Protocols for Key Assays

For research use, specific protocols have been established to evaluate the efficacy of this compound.

Determining Anti-Proliferative Activity (IC₅₀)

This protocol determines the concentration of this compound that inhibits 50% of cell proliferation [4] [1] [2].

- Cell Lines: Various human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2).

- Procedure:

- Plate cells in 96-well plates (5,000-10,000 cells/well).

- Treat with a concentration gradient of this compound (e.g., 0.16 µM to 20 µM) for 72 hours. Culture is often done in low-serum (e.g., 0.5% FBS) conditions [2].

- Assess cell viability using ATP-based (e.g., ATPlite kit) or MTT assays [4] [1].

- Calculate IC₅₀ values from the dose-response curve.

Radiation Sensitization Protocol

This method evaluates how this compound enhances the effect of radiotherapy [4].

- Cell Lines & Treatment: Triple-negative breast cancer cell line (e.g., MDA-MB-231) pre-treated with this compound 24 hours before irradiation.

- Radiation: Expose cells to proton or X-ray radiation (e.g., 2 Gy dose).

- Analysis:

- Clonogenic Survival Assay: Measure the ability of single cells to form colonies post-treatment.

- γ-H2AX Foci Assay: Quantify DNA double-strand breaks by immunostaining for the γ-H2AX protein.

- Apoptosis & Cell Cycle: Use flow cytometry for Annexin V staining (apoptosis) and propidium iodide staining (cell cycle phase).

The experimental workflow for these key assays can be visualized as follows:

Research Application & Mechanism Insights

This compound's multi-target nature makes it a promising candidate for overcoming resistance in difficult-to-treat cancers.

- Overcoming Drug Resistance: By concurrently inhibiting HDAC, EGFR, and HER2, this compound can suppress multiple survival pathways that cancer cells use to evade single-target therapies [4] [5].

- Synergistic Action: The drug's HDAC inhibitory activity can reverse epigenetic changes that silence tumor suppressor genes, while its kinase inhibition directly blocks proliferative signals [5].

- Key Findings: Research shows this compound is effective in triple-negative breast cancer (TNBC), a subtype often lacking targeted therapy options, by enhancing response to both proton and X-ray radiation [4]. It also inhibits the activity of the androgen receptor variant AR-V7, a key driver of resistance in castration-resistant prostate cancer (CRPC) [5].

References

- 1. This compound | HDAC/EGFR Inhibitor [medchemexpress.com]

- 2. This compound | HDAC inhibitors/activators inhibitor | Mechanism [selleckchem.com]

- 3. CUDC 101 A potent inhibitor of HDACs and receptor ... [sigmaaldrich.com]

- 4. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

- 5. This compound, a Novel Inhibitor of Full-Length Androgen ... [link.springer.com]

CUDC-101 in vivo xenograft mouse model administration

In Vivo Application Notes for CUDC-101

Mechanism of Action: this compound is a first-in-class, multi-targeted inhibitor that concurrently blocks Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and HER2 signaling pathways [1] [2]. This simultaneous action results in enhanced anticancer effects, including the induction of apoptosis, inhibition of cell proliferation, and impairment of cell migration [1] [3].

Key Administration Parameters: The table below summarizes the core parameters for administering this compound in mouse xenograft models as reported in recent literature.

| Parameter | Typical Specification | Reported Variations / Notes |

|---|---|---|

| Recommended Dose | 30 mg/kg [3] | 25 mg/kg [2]; 120 mg/kg (in other cancer models) [2]. |

| Dosing Frequency | Daily [3] | -- |

| Route of Administration | Intravenous (IV) [2] | -- |

| Vehicle Solution | CMC-Na suspension [2] | Prepared as a homogeneous suspension at ≥5 mg/mL [2]. |

| Treatment Duration | 14 days [3] [4] | -- |

Detailed Experimental Protocols

Tumor Implantation and Treatment Initiation

- Cell Line Preparation: Use human cancer cells (e.g., ARP-1 for multiple myeloma, 22Rv1 for prostate cancer) in log-phase growth [3] [4].

- Xenograft Establishment: Subcutaneously inject approximately 2x10^6 cells per mouse (e.g., into NOD-SCID or SCID mice) suspended in a suitable medium like PBS [3] [4].

- Group Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into control and treatment groups to ensure comparable starting tumor volumes across groups [3].

This compound Preparation & Dosing

- Formulation: Prepare a homogeneous suspension of this compound in 0.5% Carboxymethylcellulose sodium (CMC-Na). The working concentration should be ≥5 mg/mL [2].

- Calculation: Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., 30 mg/kg).

- Administration: Administer the calculated volume via intravenous (IV) injection daily for the duration of the study (e.g., 14 days) [3] [2]. The control group should receive an equal volume of the vehicle solution (0.5% CMC-Na).

Endpoint Analysis and Data Collection

- Tumor Monitoring: Measure tumor dimensions regularly (e.g., daily) using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 [3].

- Body Weight: Monitor and record the body weight of the mice every 2-3 days as an indicator of general health and potential toxicity [3].

- Terminal Analysis: At the end of the experiment, euthanize the animals and collect and weigh tumors. Tumor tissues can be snap-frozen for molecular analysis or fixed in formalin for immunohistochemistry (IHC) [3].

- Efficacy Assessment:

- Primary: Statistical comparison of tumor volume/weight and tumor growth curves between control and treated groups [3].

- Secondary (Mechanistic): Perform IHC or Western Blot analysis on excised tumors to confirm target engagement. Look for:

This compound Mechanism and Workflow

The following diagram illustrates the molecular mechanism of this compound and a general workflow for an in vivo efficacy study:

Research Conclusions and Synergistic Potential

Studies consistently demonstrate that this compound monotherapy effectively inhibits tumor growth and significantly prolongs survival in various xenograft models, including anaplastic thyroid cancer and multiple myeloma [1] [3]. The anti-tumor effect is mechanistically linked to increased histone acetylation, induction of apoptosis, and cell cycle arrest [1] [3].

A promising strategy is combining this compound with other agents. Research shows synergistic anti-cancer effects when this compound is paired with:

- Carfilzomib: A proteasome inhibitor; the combination was synergistic across multiple ATC cell lines [5].

- Bortezomib: Another proteasome inhibitor for multiple myeloma; the combination showed synergistic induction of apoptosis [3].

- Gemcitabine: A chemotherapy drug; the combination synergistically suppressed pancreatic cancer cell migration and invasion [6].

- Radiation: this compound pre-treatment enhanced the response to both X-ray and proton irradiation in breast cancer cell lines [7].

Key Considerations for Protocol Design

- Tumor Growth Inhibition: this compound at 30 mg/kg significantly inhibited tumor growth compared to vehicle control, with no statistically significant difference in body weight, suggesting limited systemic toxicity at this dose [3].

- Target Engagement Confirmation: Response to this compound in vivo is associated with increased histone H3 acetylation and reduced survivin expression in tumor tissues, providing key biomarkers for confirming drug activity [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further information on specific combination studies or analytical techniques, please feel free to ask.

References

- 1. Dual inhibition of HDAC and EGFR signaling with CUDC ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HDAC inhibitors/activators inhibitor | Mechanism [selleckchem.com]

- 3. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Inhibitor of Full-Length Androgen ... [pmc.ncbi.nlm.nih.gov]

- 5. Carfilzomib potentiates this compound-induced apoptosis in ... [oncotarget.com]

- 6. Antitumor activity of the novel HDAC inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

Comprehensive Application Notes and Protocols: Synergistic Combination of CUDC-101 and Bortezomib in Multiple Myeloma

Introduction and Executive Summary

Multiple myeloma (MM) is the second most common hematological malignancy worldwide, characterized by the uncontrolled proliferation of monoclonal plasma cells in the bone marrow. Despite significant therapeutic advances, including the introduction of proteasome inhibitors like bortezomib, treatment resistance remains a major clinical challenge with most patients eventually experiencing disease progression. The multi-target inhibitor CUDC-101 represents a novel therapeutic approach that simultaneously targets key signaling pathways involved in myeloma pathogenesis and treatment resistance. Preclinical studies have demonstrated that this compound exhibits significant anti-myeloma activity both as a single agent and in combination with bortezomib, where it produces synergistic effects through coordinated regulation of cell cycle progression and apoptosis induction.

This report provides comprehensive application notes and detailed experimental protocols for investigating the synergistic combination of this compound and bortezomib in multiple myeloma models. The data presented herein establish a strong rationale for this drug combination, demonstrating enhanced efficacy through dual-pathway inhibition and providing methodologies suitable for both mechanistic studies and preclinical efficacy evaluation. The synergistic interaction between these agents offers the potential to overcome drug resistance while potentially allowing for dose reduction of individual drugs, which may translate into improved therapeutic outcomes and reduced toxicity profiles in the clinical setting.

Drug Profiles and Mechanisms of Action

This compound Profile

This compound is a first-in-class small molecule inhibitor that simultaneously targets multiple key signaling pathways in cancer cells:

- Mechanism of Action: Potently inhibits epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC) enzymatic activities through a single molecular entity. [1] [2]

- Chemical Properties: Molecular formula C₂₄H₂₆N₄O₄, average molecular weight of 434.496 g/mol. [2]

- Development Status: Currently in investigational stages with completed and ongoing clinical trials for various solid tumors including breast cancer, gastric cancer, head and neck cancer, liver cancer, and non-small cell lung cancer. [2]

- Relevance in Multiple Myeloma: High EGFR expression is associated with poor overall survival in MM patients, establishing EGFR as a significant prognostic indicator and validating it as a therapeutic target. Additionally, HDAC isoforms including HDAC3, HDAC4, and HDAC7 are expressed in MM and associated with disease progression. [1]

Bortezomib Profile

Bortezomib is an established proteasome inhibitor with proven clinical efficacy in multiple myeloma:

- Mechanism of Action: Reversibly inhibits the chymotryptic-like activity of the 26S proteasome by specifically targeting the β5 subunit, leading to accumulation of poly-ubiquitinated proteins, endoplasmic reticulum stress, and ultimately apoptosis. [3]

- Clinical Status: Approved by the US FDA for the treatment of multiple myeloma and mantle cell lymphoma. [3]

- Pharmacokinetics: Rapid distribution into tissues with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours. Maximum proteasome inhibition occurs within 1 hour and recovers close to baseline within 72 to 96 hours after administration. [4]

- Metabolism: Primarily metabolized by cytochrome P450 isoenzymes CYP3A4, CYP2C19, and CYP1A2 via oxidative deboronation, producing inactive metabolites. [3]

Synergistic Rationale and Signaling Pathways

The combination of this compound and bortezomib produces synergistic anti-myeloma effects through coordinated modulation of complementary signaling pathways and cellular processes. The molecular basis for this synergy involves several key mechanisms:

- Dual Pathway Inhibition: this compound concurrently blocks the EGFR/PI3K/AKT/mTOR signaling axis and HDAC activity, while bortezomib inhibits proteasome function, creating simultaneous pressure on multiple survival pathways that cancer cells depend upon. [1]

- Cell Cycle Regulation: The combination induces G2/M phase arrest more potently than either agent alone, accompanied by decreased expression of CDC2 and cyclin B1 and increased expression of the cyclin-dependent kinase inhibitors P21 and P27. [1] [5]

- Enhanced Apoptosis: this compound and bortezomib synergistically increase mitochondrial apoptosis pathways, evidenced by elevated levels of cleaved PARP, cleaved caspase-3, cleaved caspase-9, and BAX, while reducing anti-apoptotic BCL-XL expression. [1]

- EGFR Signaling in MM: High EGFR expression correlates with shortened overall survival in MM patients, and inhibition of this pathway sensitizes myeloma cells to other therapeutic agents. [1]

- HDAC Activity in MM: HDAC isoforms including HDAC3, HDAC4, and HDAC7 are expressed in MM and associated with disease progression, making them valuable therapeutic targets. [1]

The following diagram illustrates the key signaling pathways affected by the this compound and bortezomib combination and their interrelationships:

Figure 1: Signaling Pathways in this compound and Bortezomib Synergy. This diagram illustrates the key molecular pathways modulated by the this compound and bortezomib combination in multiple myeloma cells. This compound inhibits EGFR and HDAC signaling, while bortezomib targets the 26S proteasome. Their coordinated action converges on cell cycle arrest and apoptosis induction, producing synergistic anti-myeloma effects.

Quantitative Synergy Data

Anti-Proliferation and Apoptosis Induction

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound and Bortezomib in Multiple Myeloma Models

| Multiple Myeloma Model | Treatment | Cell Viability Reduction | Apoptosis Induction | Key Molecular Markers | Citation |

|---|---|---|---|---|---|

| Six human MM cell lines (AMO1, ARP-1, CAG, L363, LP-1, OPM2) | This compound (single agent) | 40-80% (time- and dose-dependent) | Significant increase in TUNEL-positive cells | Dose-dependent cleavage of PARP, caspase-3, caspase-9; ↑ BAX; ↓ BCL-XL | [1] |

| ARP-1 and CAG cell lines | This compound + Bortezomib | Synergistic effect (CI < 1) | Enhanced apoptotic population vs single agents | Enhanced cleavage of apoptosis markers | [1] [5] |

| Primary CD138+ MM cells from patients | This compound (single agent) | Not reported | Significant apoptosis induction | Similar apoptosis pattern to cell lines | [1] |

| Healthy donor PBMCs | This compound (single agent) | Minimal cytotoxicity | Not significant | No substantial apoptosis | [1] |

Effects on Cell Cycle Progression and Signaling Pathways

Table 2: Cell Cycle Effects and Signaling Pathway Modulation by this compound and Bortezomib

| Parameter | This compound Alone | Bortezomib Alone | This compound + Bortezomib | Citation |

|---|---|---|---|---|

| Cell Cycle Effects | High concentrations cause sub-G1 and G2 phase arrest | Not specifically reported | Enhanced G2/M phase blockade | [1] |

| Cycle Regulators | ↑ P21, P27; ↓ CDC2, cyclin B1 | Not reported | Enhanced modulation of cycle regulators | [1] [5] |

| EGFR/PI3K Pathway | ↓ p-EGFR, PI3K, p-AKT, p-mTOR, p-ERK | Not reported | Not specifically reported | [1] |

| HDAC Signaling | ↓ HDAC3, HDAC4, HDAC7 protein levels | Not reported | Not specifically reported | [1] |

| In Vivo Efficacy | Significant tumor growth inhibition | Not reported | Enhanced anti-tumor effect | [1] |

In Vitro Combination Protocol

Cell Culture and Reagents

- Multiple Myeloma Cell Lines: Maintain six human MM cell lines (AMO1, ARP-1, CAG, L363, LP-1, and OPM2) in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. [1] [6]

- Primary MM Cells: Isolate CD138+ plasma cells from bone marrow aspirates of MM patients using CD138 immunomagnetic beads according to manufacturer's protocol. Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll density gradient centrifugation as a normal cell control. [1]

- Drug Preparation: Prepare 10 mM stock solutions of this compound and bortezomib in DMSO. Aliquot and store at -20°C. Prepare working concentrations by diluting in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. [1] [3]

Cell Viability and Synergy Assessment

- Experimental Design: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium. After 24 hours, treat cells with serially diluted concentrations of this compound (0.1-10 μM) and bortezomib (1-50 nM) alone or in combination using a constant ratio design. Include vehicle control (0.1% DMSO) and blank wells for background subtraction. Each condition should have at least six replicates. [1]

- Viability Assessment: After 24 or 48 hours of treatment, assess cell viability using MTT or CCK-8 assays according to manufacturer's instructions. Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls. [1]

- Synergy Calculation: Determine combination indices (CI) using the Chou-Talalay method with CalcuSyn software. CI values < 1 indicate synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Generate dose-effect curves and isobolograms to visualize interaction patterns. [1] [7]

Apoptosis and Cell Cycle Analysis

- Apoptosis Assessment: After 24 hours of drug treatment, harvest 1 × 10⁶ cells per condition and analyze apoptosis using the TUNEL assay or Annexin V/propidium iodide (PI) staining according to manufacturer's protocols. For Annexin V/PI staining, incubate cells with Annexin V-FITC and PI in binding buffer for 15 minutes in the dark, then analyze by flow cytometry within 1 hour. Distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [1] [7]

- Cell Cycle Analysis: Synchronize cells by serum starvation for 24 hours before treatment. After 24 hours of drug exposure, harvest 1 × 10⁶ cells, wash with PBS, and fix in 70% ethanol at 4°C overnight. Wash fixed cells and resuspend in PBS containing RNase A (100 μg/mL) and PI (50 μg/mL). Incubate for 30 minutes at 37°C in the dark, then analyze DNA content by flow cytometry. Determine cell cycle distribution using appropriate software. [1]

Western Blot Analysis

- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.

- Electrophoresis and Transfer: Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.

- Antibody Incubation: Block membranes with 5% non-fat milk, then incubate with primary antibodies against target proteins overnight at 4°C. Key targets include: cleaved PARP, cleaved caspase-3, cleaved caspase-9, BAX, BCL-XL, p-EGFR, PI3K, p-AKT, p-mTOR, p-ERK, HDAC3, HDAC4, HDAC7, P21, P27, CDC2, cyclin B1, and β-actin (loading control). [1]

- Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence substrate and imaging system. Perform densitometric analysis to quantify protein expression levels normalized to loading controls. [1]

In Vivo Combination Protocol

Mouse Xenograft Model Establishment

- Animal Model: Use 6-8 week old female NOD-SCID mice, housed under specific pathogen-free conditions with controlled temperature and light-dark cycles. Allow access to autoclaved food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee. [1]

- Cell Inoculation: Cultivate ARP-1 MM cells in logarithmic growth phase. Harvest cells and resuspend in sterile PBS mixed with Matrigel (1:1 ratio) at a concentration of 2 × 10⁷ cells/mL. Inject 100 μL of cell suspension (containing 2 × 10⁶ cells) subcutaneously into the right flank of each mouse. [1]

- Randomization: Monitor tumor growth by measuring perpendicular diameters with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2. When tumors reach approximately 100-150 mm³ (about 7-10 days post-inoculation), randomize mice into four treatment groups (n=8-10 per group) with similar mean tumor volumes. [1]

Treatment Protocol and Monitoring

- Group Assignment:

- Group 1: Vehicle control (appropriate solvent for drugs)

- Group 2: this compound alone (30 mg/kg)

- Group 3: Bortezomib alone (0.5 mg/kg)

- Group 4: this compound (30 mg/kg) + Bortezomib (0.5 mg/kg)

- Dosing Regimen: Administer this compound intraperitoneally daily and bortezomib intravenously twice weekly for 4 weeks. Record mouse body weight twice weekly as an indicator of general health and toxicity. [1]

- Tumor Monitoring: Measure tumor dimensions two to three times weekly using digital calipers. Calculate tumor volume as described above. Monitor mice for signs of distress, including hunched posture, reduced mobility, or significant weight loss (>20%). Euthanize any mouse that meets predefined humane endpoints. [1]

- Terminal Analysis: At the end of the treatment period (or when control tumors reach maximum allowable size), euthanize mice and excise tumors. Weigh tumors and record final volumes. Divide each tumor for subsequent analysis: fix one portion in 10% neutral buffered formalin for immunohistochemistry, and flash-freeze the remaining portion in liquid nitrogen for protein and molecular analysis. [1]

Immunohistochemical Analysis

- Tissue Processing: Embed fixed tumor tissues in paraffin and section at 4-5 μm thickness. Mount sections on charged slides and dry overnight at 37°C.

- Staining Procedure: Deparaffinize sections and perform antigen retrieval using appropriate buffers. Quench endogenous peroxidase activity with 3% H₂O₂. Block nonspecific binding with 5% normal serum, then incubate with primary antibodies against cleaved PARP, cleaved caspase-3, or other markers of interest overnight at 4°C. [1]

- Visualization and Analysis: After incubation with appropriate biotinylated secondary antibodies and HRP-conjugated streptavidin, develop slides with DAB substrate and counterstain with hematoxylin. Examine slides under light microscopy. Quantify staining intensity using image analysis software, counting positive cells in at least five random fields per section. [1]

The following diagram illustrates the complete experimental workflow for evaluating the this compound and bortezomib combination in multiple myeloma:

Figure 2: Experimental Workflow for Combination Studies. This diagram outlines the comprehensive experimental approach for evaluating the synergistic effects of this compound and bortezomib in multiple myeloma, encompassing both in vitro and in vivo studies with corresponding analytical methods.

References

- 1. - CUDC as a dual-target inhibitor of EGFR and HDAC enhances the... 101 [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Bortezomib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacology, pharmacokinetics, and practical ... [pubmed.ncbi.nlm.nih.gov]

- 5. - CUDC as a dual-target inhibitor of EGFR and HDAC enhances the... 101 [link.springer.com]

- 6. Genome-Wide CRISPR-Cas9 Knockout Screening ... [mdpi.com]

- 7. Synergistic cytotoxic effects of bortezomib and CK2 ... [pmc.ncbi.nlm.nih.gov]

CUDC-101 protocol for apoptosis assay and cell cycle analysis

CUDC-101 Overview and Mechanism of Action

This compound is a first-in-class multi-target inhibitor that simultaneously blocks histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) signaling pathways [1] [2]. This concurrent inhibition creates a synergistic anti-tumor effect by targeting multiple oncogenic pathways, making it particularly effective against heterogeneous and resistant cancers [2].

Molecular mechanisms through which this compound induces apoptosis and cell cycle disruption include:

- Induction of caspase-dependent apoptosis through increased caspase-3/7/9 activity and PARP cleavage [3] [1]

- Regulation of Bcl-2 family proteins (increased Bax, decreased Bcl-XL) [1]

- G2/M cell cycle arrest via modulation of cyclin-dependent kinases and checkpoint proteins [3] [1]

- Inhibition of MAPK and PI3K/AKT/mTOR signaling pathways [1] [4]

- Increased expression of p21 and p27 cyclin-dependent kinase inhibitors [3] [1]

Experimental Design & Optimization

Cell Line Selection and Culture

Research demonstrates this compound efficacy across diverse cancer types:

Table 1: Representative Cell Lines Responsive to this compound

| Cancer Type | Cell Lines | Key Genetic Features | Reference |

|---|---|---|---|

| Anaplastic Thyroid Cancer | 8505C, C-643, SW-1736 | BRAF V600E, HRAS, TP53 mutations | [3] [2] |

| Multiple Myeloma | ARP-1, CAG | EGFR overexpression | [1] |

| Non-Small Cell Lung Cancer | H3255, PC-9 | EGFR L861Q mutations | [4] |

| Bladder Cancer | T24 | EGFR overexpression | [5] [6] |

| Triple-Negative Breast Cancer | MDA-MB-231 | EGFR overexpression | [7] |

Treatment Optimization

Table 2: this compound Treatment Parameters Across Cancer Models

| Parameter | Concentration Range | Treatment Duration | Key Observations |

|---|---|---|---|

| Monotherapy | 0.16-2.0 μM | 24-72 hours | Dose-dependent apoptosis induction [1] [4] |

| Combination with Carfilzomib | 0.4-2.0 μM + 4-14 nM | 24-48 hours | Synergistic effect (CI<1) in ATC [3] [8] |

| Combination with Bortezomib | Not specified | 24 hours | Synergistic anti-myeloma effect [1] |

| Combination with Radiation | 0.16-20 μM | 24h pre-irradiation | Enhanced radiation response [7] |

Detailed Experimental Protocols

Apoptosis Assay Protocol

Method 1: Annexin V-FITC/Propidium Iodide Staining with Flow Cytometry

- Cell Plating: Seed cells in 6-well plates at 2-5×10⁵ cells/well and incubate overnight [1] [4]

- Treatment: Apply this compound at optimized concentrations (typically 0.5-2.0 μM) for 24-48 hours [1]

- Harvesting: Collect both adherent and floating cells using trypsinization without EDTA [5]

- Staining:

- Analysis: Add 400μL binding buffer and analyze within 1 hour using flow cytometry with FITC (Ex=488nm, Em=530nm) and PI (Ex=488nm, Em=617nm) channels [5]

Method 2: Western Blot Analysis of Apoptotic Markers

- Protein Extraction: Harvest cells in RIPA buffer with protease/phosphatase inhibitors after this compound treatment [3] [1]

- Electrophoresis: Separate 20-40μg protein on 4-20% SDS-PAGE gels [1]

- Transfer: Transfer to PVDF membranes using standard protocols

- Blocking: Incubate with 5% non-fat milk in TBST for 1 hour

- Antibody Incubation:

- Detection: Use ECL substrate and visualize with chemiluminescence system [1]

Cell Cycle Analysis Protocol

PI Staining with Flow Cytometry

- Cell Synchronization: Culture cells in serum-free medium for 24 hours prior to treatment (optional) [1]

- Treatment: Apply this compound for 24 hours [3] [1]

- Harvesting: Collect cells using trypsinization and wash with PBS

- Fixation: Gradually add ice-cold 70% ethanol while vortexing, incubate at -20°C for 2 hours to overnight [5]

- Staining:

- Analysis: Analyze using flow cytometry with FL2 or FL3 channel, collecting at least 10,000 events per sample. Use ModFit LT software for cell cycle phase distribution [5]

Data Analysis and Interpretation

Expected Results

Table 3: Expected Experimental Outcomes with this compound Treatment

| Parameter | Expected Effect | Time Frame | Mechanistic Insight |

|---|---|---|---|

| Apoptosis | Increase in Annexin V+ cells (20-60%) | 24-48 hours | Caspase-dependent pathway activation [1] |

| Cell Cycle | G2/M phase accumulation (2-3 fold increase) | 24 hours | CDC2 and cyclin B1 downregulation [1] |

| Molecular Markers | Increased p21, cleaved PARP, cleaved Caspase-3 | 12-24 hours | Dual HDAC and EGFR pathway modulation [3] [1] |

| Pathway Inhibition | Reduced pEGFR, pAKT, pERK | 6-24 hours | Multi-target inhibition [1] [4] |

Troubleshooting and Technical Considerations

- Cell Line Variability: Always perform dose-response curves (0.1-10μM) for new cell lines due to differential sensitivity [1] [4]

- Combination Therapy: When combining with proteasome inhibitors, sequence addition simultaneously for maximal synergy [3]

- Time Course: Include multiple time points (24, 48, 72h) as apoptosis induction is often time-dependent [1]

- Control Setup: Include appropriate controls:

- Negative control: Vehicle (DMSO ≤0.1%)

- Positive control for apoptosis: Staurosporine (1μM, 4-6h)

- Positive control for cell cycle: Hydroxyurea (2mM, 24h)

The following diagram illustrates the main signaling pathways targeted by this compound and the subsequent cellular responses that can be measured using the protocols above:

References

- 1. This compound as a dual-target inhibitor of EGFR and HDAC ... [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of HDAC and EGFR signaling with CUDC ... [oncotarget.com]

- 3. Carfilzomib potentiates CUDC - 101 -induced apoptosis in anaplastic... [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and inhibitory potential of this compound in non ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potential target inhibitor for the EGFR- ... [pmc.ncbi.nlm.nih.gov]

- 6. ‑ CUDC is a potential target inhibitor for the EGFR‑overexpression... 101 [spandidos-publications.com]

- 7. Multi-Target Inhibitor this compound Impairs DNA Damage ... [mdpi.com]

- 8. Carfilzomib potentiates this compound-induced apoptosis in ... [oncotarget.com]

Comprehensive Application Notes and Protocols for CUDC-101 in EGFR-Overexpressing Bladder Cancer Models

Introduction to CUDC-101 and Its Mechanism of Action

This compound represents a first-in-class multi-targeted inhibitor that simultaneously blocks key oncogenic pathways in cancer cells. This small molecule exhibits a unique triple mechanism of action by inhibiting histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) activities. The rational design of this compound addresses the challenge of tumor heterogeneity and resistance to single-target agents by concurrently targeting multiple signaling nodes that drive cancer progression and survival. Bladder cancer frequently demonstrates EGFR overexpression which correlates with disease progression and poor prognosis, making it an attractive therapeutic target for this compound intervention. [1] [2]

The molecular synergy achieved by this compound stems from its coordinated effects on epigenetic regulation and receptor tyrosine kinase signaling. HDAC inhibition induces chromatin remodeling and reactivates silenced tumor suppressor genes, while concurrent EGFR/HER2 blockade directly inhibits pro-survival signaling cascades. This coordinated action results in enhanced anticancer effects compared to single-pathway inhibition, as demonstrated in various solid tumors including bladder, anaplastic thyroid, and head and neck cancers. [2] [3]

Table 1: this compound Target Inhibition Profile

| Target | IC₅₀ Value | Cellular Function |

|---|---|---|

| HDAC | 4.4 nM | Chromatin remodeling, gene expression |

| EGFR | 2.4 nM | Cell proliferation, survival signaling |

| HER2 | 15.7 nM | Dimerization signaling, cell growth |

| HDAC1 | 4.5 nM | Core histone deacetylation |

| HDAC3 | 9.1 nM | Transcriptional regulation |

| HDAC6 | 5.1 nM | Cytoskeletal regulation, cell motility |

Experimental Models for Bladder Cancer Research

Cell Line Establishment and Culture Conditions

The T24 bladder cancer cell line serves as an appropriate model for investigating EGFR-targeted therapies. To establish EGFR-overexpressing (EGFR-OE) variants, researchers employ lentiviral transduction using pLenti-EF1α plasmids containing wild-type EGFR genes, together with psPAX2 and pMD2.G packaging plasmids at 1:1:1 molar ratios. Transfection is performed using cationic polymer reagents when 293T cells reach 80% confluency, with viral supernatants collected 48 hours post-transfection for subsequent T24 cell infection. [1] [5]

Culture conditions require precise maintenance for experimental consistency:

- T24 parental cells: RPMI-1640 complete medium with 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin

- T24-EGFR-OE cells: Same as parental but supplemented with 10 μg/ml blasticidin-HCl for selection

- 293T packaging cells: DMEM with 10% FBS and antibiotics All cell lines are maintained at 37°C with 5% CO₂ in saturated humidity environments, with regular passaging during logarithmic growth phases. [1]

Validation of EGFR Overexpression

Following blasticidin selection (14 days), successful EGFR overexpression must be confirmed through western blot analysis for EGFR protein expression and functional assays demonstrating enhanced EGFR signaling capability. The EGFR-OE cells should exhibit increased sensitivity to EGFR-dependent growth factors and corresponding activation of downstream signaling pathways compared to parental T24 cells. [1]